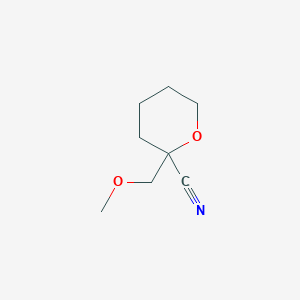

2-(Methoxymethyl)oxane-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methoxymethyl)oxane-2-carbonitrile is a versatile chemical compound used in scientific research. It has a molecular weight of 155.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(methoxymethyl)tetrahydro-2H-pyran-2-carbonitrile . The InChI code is 1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Spectroscopic Analysis : The synthesis and structural elucidation of pyridine derivatives, including compounds with methoxymethyl groups, have been explored. These studies involve novel synthesis protocols, X-ray diffraction, IR, NMR, and electronic spectroscopy. Such research demonstrates the utility of these compounds in understanding structural features and optical properties, including absorption and fluorescence spectra in various solvents (Jukić et al., 2010; Cetina et al., 2010).

Chemical Reactions and Applications

Reactions with Oxygenates : The study of physical properties of systems containing oxygenates like 2-methoxy-2,4,4-trimethylpentane (TOME) sheds light on potential applications in fuel formulations. This research includes measurements of liquid density, excess enthalpies, and liquid-liquid equilibrium (LLE), providing foundational knowledge for the application of similar methoxymethyl compounds in industrial processes (Mardani et al., 2015).

Catalytic Oxidation : The use of specific compounds in catalytic oxidation reactions demonstrates their potential in synthesizing various organic compounds. For instance, methoxy-substituted compounds have been studied for their role in selectively oxidizing alcohols to aldehydes, ketones, and other products, highlighting the versatility of such compounds in synthetic chemistry (Uyanik et al., 2009).

Advanced Materials and Magnetic Properties

Single-Molecule-Magnet Behavior : Research into carbonato-bridged Ni(II)Ln(III) complexes, facilitated by CO2 fixation, showcases the application of methoxy-substituted compounds in the development of materials with single-molecule-magnet behavior. This area of study is crucial for advancing technologies in data storage and quantum computing (Sakamoto et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-(methoxymethyl)oxane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVSIHTZNACHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)oxane-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)